N-(1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known as Tofacitinib impurity, is a complex organic compound with significant potential in pharmacological applications. It is primarily recognized as an intermediate in the synthesis of Tofacitinib, a Janus kinase inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. The compound's molecular formula is C${14}$H${21}$N$_{5}$, and it has a molecular weight of approximately 259.35 g/mol .
This compound is classified under organic compounds and falls within the category of piperidine derivatives. It is specifically noted for its role as an impurity in Tofacitinib formulations, prompting investigations into its safety and efficacy profiles. The compound's synthesis and characterization are critical for ensuring the quality of pharmaceutical products containing Tofacitinib .
The synthesis of N-(1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves multi-step organic synthesis techniques. Key methods include:
The molecular structure of N-(1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine features:
The presence of multiple nitrogen atoms enhances its potential interactions with biological targets .
The compound's structural data includes:
N-(1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine participates in several chemical reactions typical for amines and heterocycles:
Technical details on these reactions highlight their relevance in medicinal chemistry, particularly in optimizing drug formulations containing Tofacitinib .
The mechanism of action for N-(1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine relates closely to its structural similarity to Tofacitinib:
Research indicates that compounds with similar structures exhibit significant biological activity relevant to treating inflammatory conditions .
Key physical properties include:
Relevant chemical properties include:
Data on these properties aids in understanding how the compound behaves in biological systems and during drug formulation .
N-(1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is primarily studied for its role as an impurity in Tofacitinib formulations. Its applications extend to:
The ongoing research emphasizes the importance of this compound in both safety assessments and potential therapeutic explorations related to Janus kinase inhibition .
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.:
CAS No.: 59384-04-2